molecular formula C6H6ClNO4S B2473325 5-Carbamoyl-2-methylfuran-3-sulfonyl chloride CAS No. 1490847-28-3

5-Carbamoyl-2-methylfuran-3-sulfonyl chloride

Cat. No.: B2473325
CAS No.: 1490847-28-3
M. Wt: 223.63
InChI Key: DSHMBSMSPMTIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Carbamoyl-2-methylfuran-3-sulfonyl chloride is an organic compound with the molecular formula C₆H₆ClNO₄S and a molecular weight of 223.63 g/mol . This compound is characterized by the presence of a furan ring substituted with a carbamoyl group, a methyl group, and a sulfonyl chloride group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Carbamoyl-2-methylfuran-3-sulfonyl chloride typically involves the reaction of 5-carbamoyl-2-methylfuran with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

5-Carbamoyl-2-methylfuran+Chlorosulfonic acid5-Carbamoyl-2-methylfuran-3-sulfonyl chloride+By-products\text{5-Carbamoyl-2-methylfuran} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{By-products} 5-Carbamoyl-2-methylfuran+Chlorosulfonic acid→5-Carbamoyl-2-methylfuran-3-sulfonyl chloride+By-products

The reaction is usually conducted at low temperatures to prevent decomposition and to achieve high yields . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve scalability.

Chemical Reactions Analysis

5-Carbamoyl-2-methylfuran-3-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives. Common reagents include amines and alcohols.

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Carbamoyl-2-methylfuran-3-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Carbamoyl-2-methylfuran-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and in the design of enzyme inhibitors, where the compound can form stable complexes with target enzymes .

Comparison with Similar Compounds

Similar compounds to 5-Carbamoyl-2-methylfuran-3-sulfonyl chloride include:

    5-Carbamoyl-2-methylfuran-3-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, making it less reactive towards nucleophiles.

    5-Carbamoyl-2-methylfuran-3-sulfonic acid: This compound has a sulfonic acid group, which is more acidic and less reactive compared to the sulfonyl chloride group.

    5-Carbamoyl-2-methylfuran-3-sulfonyl fluoride: This compound has a sulfonyl fluoride group, which is also reactive towards nucleophiles but has different reactivity compared to the sulfonyl chloride group.

The uniqueness of this compound lies in its high reactivity towards nucleophiles, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

5-carbamoyl-2-methylfuran-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO4S/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHMBSMSPMTIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.